N-(2,5-dichlorophenyl)-2-{(2E)-2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoacetamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-{(2E)-2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoacetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, a naphthyl group, and a hydrazino-oxoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-{(2E)-2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoacetamide typically involves the condensation of 2-hydroxy-1-naphthaldehyde with hydrazine derivatives, followed by acylation with 2,5-dichlorobenzoyl chloride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-{(2E)-2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or reduced forms of the naphthyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce hydrazine derivatives, and substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-{(2E)-2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-{(2E)-2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes, bind to specific receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazino-oxoacetamide derivatives, naphthyl-based compounds, and dichlorophenyl-containing molecules. Examples include:
- N-(2,5-dichlorophenyl)-2-hydrazino-2-oxoacetamide
- 2-hydroxy-1-naphthaldehyde derivatives
- Dichlorophenyl-substituted hydrazones
Uniqueness
N-(2,5-dichlorophenyl)-2-{(2E)-2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H13Cl2N3O3 |
---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H13Cl2N3O3/c20-12-6-7-15(21)16(9-12)23-18(26)19(27)24-22-10-14-13-4-2-1-3-11(13)5-8-17(14)25/h1-10,25H,(H,23,26)(H,24,27)/b22-10+ |
InChI Key |
SHXVGSXNZHKFQP-LSHDLFTRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
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